molecular formula C11H9NO4S B14348328 Ethyl 2-nitro-1-benzothiophene-3-carboxylate CAS No. 92539-86-1

Ethyl 2-nitro-1-benzothiophene-3-carboxylate

Cat. No.: B14348328
CAS No.: 92539-86-1
M. Wt: 251.26 g/mol
InChI Key: ZHERUEHGPHSSRG-UHFFFAOYSA-N
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Description

Ethyl 2-nitro-1-benzothiophene-3-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-nitro-1-benzothiophene-3-carboxylate typically involves the nitration of 1-benzothiophene-3-carboxylate followed by esterification. One common method includes the reaction of 1-benzothiophene-3-carboxylic acid with nitric acid to introduce the nitro group, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-nitro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-nitro-1-benzothiophene-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzothiophene core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-1-benzothiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-nitro-1-benzothiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-Nitro-1-benzothiophene-3-carboxylic acid: Similar structure but without the ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and ester groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

92539-86-1

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

ethyl 2-nitro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H9NO4S/c1-2-16-11(13)9-7-5-3-4-6-8(7)17-10(9)12(14)15/h3-6H,2H2,1H3

InChI Key

ZHERUEHGPHSSRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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